N-Ethylmaleimide-cysteinyl-glycine
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Overview
Description
N-Ethylmaleimide-cysteinyl-glycine is a compound formed by the reaction of N-ethylmaleimide with cysteinyl-glycine. N-ethylmaleimide is an organic compound derived from maleic acid and is frequently used to modify cysteine residues in proteins and peptides . Cysteinyl-glycine is a dipeptide composed of cysteine and glycine, which plays a role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylmaleimide-cysteinyl-glycine involves the reaction of N-ethylmaleimide with cysteinyl-glycine. N-ethylmaleimide is prepared from maleic acid and ethylamine . The reaction typically occurs in an aqueous solution at a pH range of 6.5-7.5, where N-ethylmaleimide reacts with the thiol group of cysteinyl-glycine to form a stable thioether bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled reaction of N-ethylmaleimide with cysteinyl-glycine under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-ethylmaleimide-cysteinyl-glycine undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteinyl-glycine can be oxidized to form disulfides.
Reduction: Disulfides formed can be reduced back to thiols.
Substitution: The maleimide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides of cysteinyl-glycine.
Reduction: Free thiol form of cysteinyl-glycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethylmaleimide-cysteinyl-glycine has several scientific research applications:
Chemistry: Used as a reagent for modifying cysteine residues in proteins and peptides.
Biology: Employed in studies involving thiol group modifications and protein function analysis.
Medicine: Investigated for its potential role in modulating enzyme activities and cellular processes.
Industry: Utilized in the production of modified proteins and peptides for various applications.
Mechanism of Action
N-ethylmaleimide-cysteinyl-glycine exerts its effects by modifying thiol groups in proteins and peptides. The maleimide group reacts with the thiol group of cysteinyl-glycine, forming a stable thioether bond. This modification can alter the structure and function of proteins, affecting enzymatic activity, ligand binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, involved in cellular redox balance.
Homocysteine: An amino acid containing a thiol group, involved in various metabolic processes.
Cysteine: An amino acid with a thiol group, playing a role in protein structure and function.
Uniqueness
N-ethylmaleimide-cysteinyl-glycine is unique due to its specific modification of cysteine residues in proteins and peptides, which can be used to study the functional role of thiol groups in enzymology and other biological processes .
Properties
CAS No. |
99127-64-7 |
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Molecular Formula |
C11H15N3O5S |
Molecular Weight |
301.32 g/mol |
IUPAC Name |
2-[[(2R)-2-amino-3-(1-ethyl-2,5-dioxopyrrol-3-yl)sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H15N3O5S/c1-2-14-8(15)3-7(11(14)19)20-5-6(12)10(18)13-4-9(16)17/h3,6H,2,4-5,12H2,1H3,(H,13,18)(H,16,17)/t6-/m0/s1 |
InChI Key |
DHQPSIMCIJGMOJ-LURJTMIESA-N |
Isomeric SMILES |
CCN1C(=O)C=C(C1=O)SC[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
CCN1C(=O)C=C(C1=O)SCC(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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